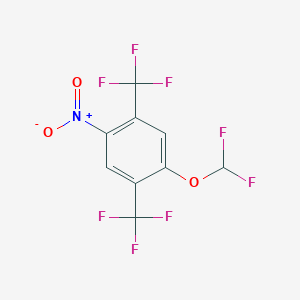
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl, difluoromethoxy, and nitro functional groups. These groups contribute to its unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene involves its interaction with specific molecular targets. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the difluoromethoxy and nitro groups, resulting in different chemical properties and applications.
2,4,6-Trifluoromethylbenzene: Contains additional trifluoromethyl groups, leading to increased fluorine content and altered reactivity.
1,3,5-Trifluoromethyl-2-nitrobenzene: Similar nitro group but different positioning of trifluoromethyl groups, affecting its chemical behavior.
Uniqueness
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene is unique due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups on the same aromatic ring. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H3F8NO3 |
|---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-nitro-2,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-6-2-3(8(12,13)14)5(18(19)20)1-4(6)9(15,16)17/h1-2,7H |
InChI Key |
AHSVIFIOSHRRFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])C(F)(F)F)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















